![molecular formula C24H24N4O3 B2400008 3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-46-1](/img/structure/B2400008.png)
3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative. Pyrrolo[3,2-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrrole ring fused to a pyrimidine ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyrimidine) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolo[3,2-d]pyrimidine core and the various functional groups attached to it .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Abdelhamid et al., a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized. The compound was screened for its antimicrobial activity against various microorganisms . Further research could explore its efficacy against specific bacterial strains, fungi, and other pathogens.
Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential kinase inhibitors. Specifically, halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated. These compounds may have applications in targeted kinase inhibition, potentially impacting cellular signaling pathways and disease progression .
TrmD Inhibitors
A compound with a similar structure, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited both antimicrobial activity and high affinity to the TrmD inhibitor’s binding site. TrmD is an essential enzyme involved in tRNA modification, making this compound relevant for antimicrobial drug development .
Other Pharmacological Activities
While specific studies on our compound are limited, related heterocyclic structures have shown diverse pharmacological activities. These include anticancer, antioxidant, antidepressant, anticonvulsant, antihypertensive, and acetylcholinesterase inhibition properties. Additionally, thiazoles and 1,2,4-triazolopyrimidines have been explored for various therapeutic indications, such as allergies, inflammation, bacterial infections, and HIV treatment .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to target cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other cdk2 inhibitors . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets and ultimately halting cell cycle progression .
Biochemical Pathways
CDK2 is involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could make it a promising candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
3-benzyl-5-methyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15(2)17-9-11-18(12-10-17)25-22(29)19-14-27(3)21-20(19)26-24(31)28(23(21)30)13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,25,29)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDKVOCRJPWEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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